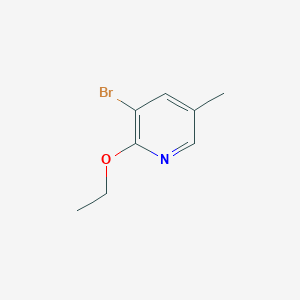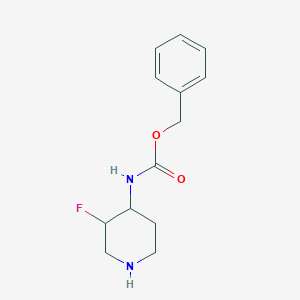
3-Bromo-2-etoxi-5-metilpiridina
Descripción general
Descripción
3-Bromo-2-ethoxy-5-methylpyridine is a brominated pyridine derivative, a class of compounds known for their diverse applications in medicinal chemistry and materials science. The presence of bromine, ethoxy, and methyl groups on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical syntheses and applications.
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves regioselective halogenation, nucleophilic substitution, and other functional group transformations. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by methoxylation, oxidation, and nucleophilic substitution with methylamine, culminating in bromination and hydrolysis to yield the target compound . Similarly, the synthesis of 5'-methyl-2,2'-bipyridine-6-carboxylic acid starts from a 5'-methyl-6-bromo-2,2'-bipyridine building block, indicating that brominated pyridines are key intermediates in the synthesis of more complex molecules .
Molecular Structure Analysis
The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle, which can engage in various bonding interactions. For example, Schiff base compounds containing brominated pyridine units exhibit trans configurations around the C=N double bond and can form stable crystal structures through hydrogen bonding and π-π interactions . The molecular geometry and electronic structure of these compounds can be studied using quantum mechanical methods, such as Density Functional Theory (DFT), which provides insights into vibrational frequencies, HOMO-LUMO energies, and other molecular properties .
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions, including nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide yields 2-amino-4-ethoxypyridine, with the formation of a pyridyne intermediate being a possible mechanism . Additionally, the reactivity of bromine atoms in these compounds can be exploited to prepare other functionalized pyridines, such as 3-acetylamino-5-ethoxypyridine, through a sequence of substitution and acetylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines, such as melting points, solubility, and reactivity, are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups like bromine can affect the acidity of the pyridine nitrogen, while electron-donating groups like methoxy and methyl can impact the nucleophilicity and basicity of the molecule. The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, can be studied as a function of temperature to understand the stability and reactivity of these compounds . Additionally, the luminescence and thermodynamic properties of lanthanide complexes with brominated pyridines have been investigated, demonstrating their potential in materials science applications .
Aplicaciones Científicas De Investigación
Síntesis de inhibidores de la proteína quinasa activada por mitógeno p38α
“3-Bromo-2-etoxi-5-metilpiridina” se puede utilizar en la síntesis de inhibidores de la proteína quinasa activada por mitógeno p38α . Estos inhibidores son importantes en el tratamiento de enfermedades impulsadas por citoquinas como la artritis reumatoide o la psoriasis . También desempeñan un papel significativo en la patogenia de enfermedades neurodegenerativas como la enfermedad de Parkinson, la enfermedad de Alzheimer o la esclerosis múltiple .
Papel en la estructura molecular y el análisis espectral
La estructura molecular de “this compound” se ha optimizado utilizando métodos DFT y HF . El potencial electrostático molecular (MEP) se calculó utilizando el nivel de teoría B3LYP/6-311++G (d,p) . El espectro UV-visible de este compuesto se calculó en fase gaseosa y para diferentes disolventes .
Estudios de acoplamiento molecular
“this compound” se ha estudiado por su potencial como inhibidor de bromodominios . Los bromodominios son dominios proteicos que reconocen residuos de lisina metilados en colas de histonas, lo que es un factor clave en la lectura de marcas epigenéticas.
Estudios fisicoquímicos
Se han estudiado las propiedades fisicoquímicas de “this compound” . Las funciones termodinámicas se han informado con la ayuda de datos espectroscópicos utilizando métodos estadísticos que revelan las correlaciones entre estas funciones y la temperatura .
Interacciones no covalentes
Las interacciones no covalentes de “this compound” se han descrito utilizando el análisis de gradiente de densidad reducido (RDG) . Este análisis es importante para comprender el comportamiento de la molécula en diferentes entornos.
Análisis de orbitales de frontera
El HOMO (orbital molecular ocupado más alto) y el LUMO (orbital molecular desocupado más bajo) de “this compound” se han simulado . Este análisis es crucial para comprender la reactividad y la estabilidad cinética de la molécula.
Safety and Hazards
While specific safety data for 3-Bromo-2-ethoxy-5-methylpyridine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Future research could focus on the development of more efficient synthesis methods and the exploration of new reactions involving this compound. For instance, the Suzuki–Miyaura coupling reaction has been widely applied in the field of organic synthesis . Further studies could also explore the potential applications of this compound in various industries.
Propiedades
IUPAC Name |
3-bromo-2-ethoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWWAXJNZMPWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626651 | |
| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760207-82-7 | |
| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)



